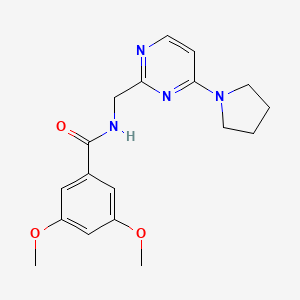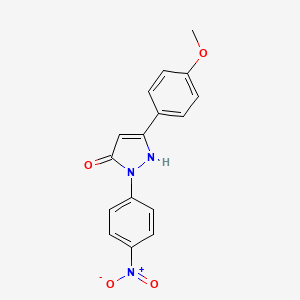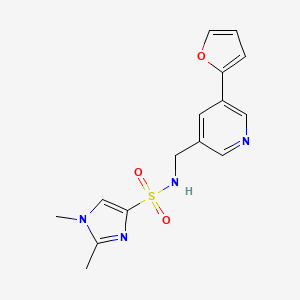![molecular formula C16H14N4O4 B2397359 ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate CAS No. 1396848-32-0](/img/structure/B2397359.png)
ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate” is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.18 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound is very soluble, with a solubility of 2.94 mg/ml .科学的研究の応用
Antibacterial Activity
Imidazole-containing compounds, including derivatives of 1,3-diazole (such as our target compound), have shown promising antibacterial potential . Specifically, ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates (a class to which our compound belongs) demonstrated remarkable antibacterial activity against pathogens like E. sakazakii, E. coli, S. aureus, and K. pneumonia . These findings suggest that our compound could serve as a lead for developing novel antibacterial agents.
Anthelmintic Properties
Anthelmintics are drugs used to treat parasitic worm infections. Our compound exhibited excellent anthelmintic activity against two species: P. posthuma and A. galli, outperforming the standard drug albendazole . This suggests its potential as an antiparasitic agent.
Cytotoxicity
In vitro cytotoxicity studies revealed that our compound has LC50 values ranging from 280 to 765 μg/ml, making it a candidate for further investigation in cancer research . Compared to etoposide (a known anticancer drug), our compound shows promise.
Docking Studies
High GOLD fitness scores from docking analysis indicate favorable protein–ligand binding affinity for our compound. This suggests its potential to interact with specific targets, making it valuable for drug design .
Antiviral Applications
While not directly studied for antiviral activity, the presence of imidazole moieties in related compounds (such as enviroxime) suggests that our compound may have antiviral potential .
Anti-inflammatory and Antipyretic Effects
Although not explicitly tested, imidazole derivatives have been associated with anti-inflammatory and antipyretic properties . Further research could explore these aspects.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . They also show promise in the treatment of age-related diseases, as antimicrobials, and as novel classes of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
特性
IUPAC Name |
ethyl 2-[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-2-23-13(21)10-20-9-3-4-12(16(20)22)15-18-14(19-24-15)11-5-7-17-8-6-11/h3-9H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKKJPKVOOCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

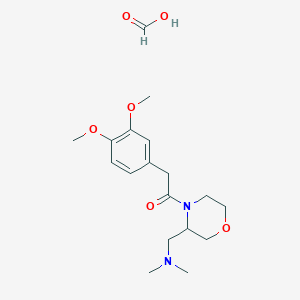
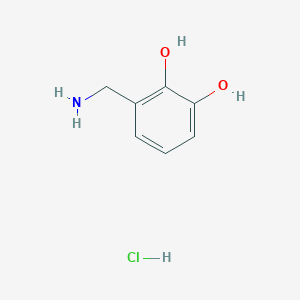

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)
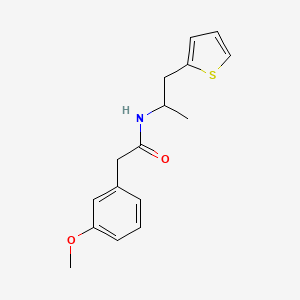

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![3,4-dimethyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2397295.png)
